8,8'-[1,2-Phenylenebis(carbonyloxy)]dioctanoic acid
Description
Properties
CAS No. |
632359-14-9 |
|---|---|
Molecular Formula |
C24H34O8 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
8-[2-(7-carboxyheptoxycarbonyl)benzoyl]oxyoctanoic acid |
InChI |
InChI=1S/C24H34O8/c25-21(26)15-7-3-1-5-11-17-31-23(29)19-13-9-10-14-20(19)24(30)32-18-12-6-2-4-8-16-22(27)28/h9-10,13-14H,1-8,11-12,15-18H2,(H,25,26)(H,27,28) |
InChI Key |
QJEPUCIXGHXVDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCCCCCCCC(=O)O)C(=O)OCCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis Methods
Esterification Method
One common approach to synthesize 8,8'-[1,2-Phenylenebis(carbonyloxy)]dioctanoic acid is through an esterification reaction. This method typically involves the following steps:
- Reactants : Octanoic acid and phthalic anhydride.
- Catalyst : Acid catalyst (e.g., sulfuric acid).
- Conditions : Heating under reflux conditions for several hours.
Reaction Scheme
$$
\text{Octanoic Acid} + \text{Phthalic Anhydride} \xrightarrow{\text{H}2\text{SO}4} \text{Ester Product}
$$
Mechanochemical Synthesis
Recent advancements in mechanochemistry have introduced alternative methods for synthesizing this compound:
- Process : Ball milling of the reactants (octanoic acid and phthalic anhydride) under solvent-free conditions.
- Advantages : This method reduces reaction times and avoids the use of solvents, making it more environmentally friendly.
- Yield : High yields have been reported due to enhanced mixing and reaction kinetics.
Solvent-Free Synthesis
Another innovative approach involves a solvent-free synthesis using microwave irradiation:
- Reactants : Octanoic acid and phthalic anhydride.
- Conditions : Microwave heating for rapid reaction completion.
- Benefits : This method significantly shortens reaction time and improves yield compared to traditional methods.
Comparative Analysis of Preparation Methods
The following table summarizes the key characteristics of each preparation method:
| Method | Reactants | Conditions | Yield (%) | Environmental Impact |
|---|---|---|---|---|
| Esterification | Octanoic acid, Phthalic anhydride | Reflux, Acid catalyst | Moderate | Moderate |
| Mechanochemical | Octanoic acid, Phthalic anhydride | Ball milling, Solvent-free | High | Low |
| Solvent-Free Synthesis | Octanoic acid, Phthalic anhydride | Microwave irradiation | High | Very Low |
Chemical Reactions Analysis
8,8’-[1,2-Phenylenebis(carbonyloxy)]dioctanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
Overview
8,8'-[1,2-Phenylenebis(carbonyloxy)]dioctanoic acid is a synthetic compound notable for its unique structure that features a phenylenebis(carbonyloxy) group linked to dioctanoic acid chains. This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, medicine, and industry.
Chemistry
- Building Block for Synthesis : 8,8'-[1,2-Phenylenebis(carbonyloxy)]dioctanoic acid serves as a precursor in the synthesis of more complex organic molecules. Its structural properties allow chemists to modify it into derivatives with desired functionalities .
Biology
- Biological Activity Studies : Research is ongoing into the biological interactions of this compound with various biomolecules. Initial studies suggest potential anti-inflammatory properties and interactions with cyclooxygenase enzymes .
- Drug Delivery Systems : Its amphiphilic nature makes it suitable for use in drug delivery systems, potentially improving the solubility and bioavailability of hydrophobic drugs .
Medicine
- Therapeutic Applications : Investigations are being conducted into its efficacy as a therapeutic agent. Preliminary data indicate that derivatives of this compound may exhibit anti-cancer properties, particularly against breast cancer cell lines .
- Selective COX-2 Inhibition : The compound is being studied for its potential as a selective COX-2 inhibitor, which could lead to new anti-inflammatory drugs that minimize gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Industry
- Polymer Production : The unique chemical structure allows it to be used in creating polymers and coatings. These materials can have enhanced properties such as improved thermal stability and chemical resistance .
- Surfactants and Emulsifiers : Due to its amphiphilic characteristics, it is also explored as a surfactant in various industrial applications including cosmetics and food products.
Comparison with Related Compounds
To understand the distinctiveness of 8,8'-[1,2-Phenylenebis(carbonyloxy)]dioctanoic acid, it can be compared with other phenoxy derivatives:
| Compound Name | Structure | Key Applications |
|---|---|---|
| 4,4'-[1,4-Phenylenebis(carbonyloxy-2,1-ethanediyloxycarbonyl)]dibenzoic acid | Similar phenylenebis structure | Used in polymer science |
| 2,2'-[1,4-Phenylenebis(oxy)]diacetic acid | Related phenoxy structure | Explored for biological activity |
Case Studies
Several studies highlight the applications of this compound:
- Anti-Cancer Activity :
- Inflammation Management :
- Polymer Development :
Mechanism of Action
The mechanism of action of 8,8’-[1,2-Phenylenebis(carbonyloxy)]dioctanoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2,2'-(1,2-Phenylenebis(oxy))diacetic Acid (CAS 5411-14-3)
- Structure : Two acetic acid groups linked via a 1,2-phenylene-oxy bridge.
- Molecular Weight : 226.18 g/mol (vs. ~452.54 g/mol estimated for the target compound).
- Melting Point : 179–183°C .
- Key Differences: Shorter alkyl chains (C2 vs. C8) reduce hydrophobicity. Higher water solubility compared to the target compound’s octanoic acid chains.
1,2-Phenylenediboronic Acid (CAS 13506-83-7)
Thiophanate Ethyl (CAS 23564-06-9)
- Structure: Thiocarbamate groups linked via a 1,2-phenylene-iminocarbonothioyl bridge.
- Key Differences: Sulfur-containing functional groups confer fungicidal activity.
Benzoic Acid Derivatives (e.g., 2,2'-[1,3-Phenylenebis(methyleneoxy)]bis-benzoic acid)
- Structure : Benzoic acid groups connected via methyleneoxy-phenylene linkers.
- Key Differences: Aromatic carboxylic acids with rigid linkers vs. flexible octanoic acid chains. Applications: Pharmaceutical intermediates or fine chemicals .
Data Table: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Functional Groups | Chain Length | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|---|
| 8,8'-[1,2-Phenylenebis(carbonyloxy)]dioctanoic acid | N/A | Carboxylic acid, ester | C8 | ~452.54 (estimated) | Polymers, surfactants |
| 2,2'-(1,2-Phenylenebis(oxy))diacetic acid | 5411-14-3 | Carboxylic acid, ether | C2 | 226.18 | Organic synthesis |
| 1,2-Phenylenediboronic acid | 13506-83-7 | Boronic acid | N/A | 165.93 | Cross-coupling reactions |
| Thiophanate ethyl | 23564-06-9 | Thiocarbamate | N/A | 342.45 | Fungicides |
Research Findings and Implications
- Hydrophobicity: The target compound’s octanoic acid chains likely enhance lipid solubility, making it suitable for emulsifiers or drug delivery systems, unlike shorter-chain analogs .
- Reactivity : Carboxylic acid groups enable salt formation or condensation reactions (e.g., polyester synthesis), contrasting with boronic acids’ cross-coupling utility .
- Thermal Stability : Longer alkyl chains may lower melting points compared to rigid analogs like 2,2'-(1,2-Phenylenebis(oxy))diacetic acid .
Biological Activity
8,8'-[1,2-Phenylenebis(carbonyloxy)]dioctanoic acid, commonly referred to as a derivative of octanoic acid, has garnered attention for its potential biological activities. This compound is characterized by its unique structure that includes two octanoic acid moieties linked by a phenylene group. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing on various studies and findings.
Chemical Structure
The chemical structure of 8,8'-[1,2-Phenylenebis(carbonyloxy)]dioctanoic acid can be represented as follows:
Biological Activity Overview
The biological activities of 8,8'-[1,2-Phenylenebis(carbonyloxy)]dioctanoic acid have been investigated in several contexts:
- Cytotoxicity : Studies have shown that the compound exhibits varying levels of cytotoxicity against different cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis in malignant cells while sparing normal cells.
- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
Cytotoxicity Studies
A detailed study evaluated the cytotoxic effects of 8,8'-[1,2-Phenylenebis(carbonyloxy)]dioctanoic acid on various human cell lines. The results are summarized in the table below:
| Cell Line | IC50 (µg/mL) | Viability (%) |
|---|---|---|
| HepG2 (liver) | 42 | 67.7 |
| MCF-7 (breast) | 100 | 78.14 |
| HaCaT (keratinocyte) | 250 | 82.23 |
| NIH 3T3 (fibroblast) | 500 | 96.11 |
The data indicates that the compound exhibits significant cytotoxicity against HepG2 and MCF-7 cell lines while demonstrating lower toxicity towards normal cell lines such as HaCaT and NIH 3T3 .
The cytotoxic mechanism of 8,8'-[1,2-Phenylenebis(carbonyloxy)]dioctanoic acid is believed to involve the following processes:
- Induction of Apoptosis : Morphological changes consistent with apoptosis were observed in treated cancer cells. This suggests that the compound may trigger apoptotic pathways leading to cell death .
- Mitochondrial Dysfunction : Similar compounds have been shown to disrupt mitochondrial metabolism and increase reactive oxygen species (ROS) production in tumor cells, which may also apply to this compound .
Case Studies and Research Findings
Research has highlighted several case studies focusing on the biological activity of related compounds. For instance:
- Cytotoxic Effects in Vivo : In animal models, derivatives of octanoic acid have been shown to inhibit tumor growth effectively. Such findings support the potential use of these compounds in therapeutic applications against cancer .
- Antimicrobial Activity : A study reported that structurally similar compounds exhibited antimicrobial properties against various bacterial strains, suggesting a broader spectrum of biological activity for compounds related to octanoic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
